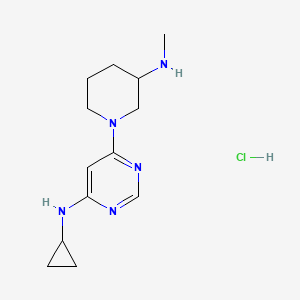

N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride

Description

N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride (CAS: 1353953-44-2) is a pyrimidine derivative featuring a cyclopropylamine group at position 4 and a substituted piperidine ring at position 6. Its molecular formula is C₁₃H₂₂ClN₅, with a molecular weight of 283.80 g/mol . The hydrochloride salt form enhances solubility, making it suitable for biochemical applications.

Properties

IUPAC Name |

N-cyclopropyl-6-[3-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5.ClH/c1-14-11-3-2-6-18(8-11)13-7-12(15-9-16-13)17-10-4-5-10;/h7,9-11,14H,2-6,8H2,1H3,(H,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOUMQIIOXIQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=NC=NC(=C2)NC3CC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions could result in various substituted pyrimidine derivatives.

Scientific Research Applications

N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine Hydrochloride

- CAS : 1185317-92-3

- Molecular Formula : C₁₁H₁₈ClN₅ (MW: 255.75 g/mol)

- Key Difference: Replaces the methylamino-piperidine group with a piperazine ring.

- Purity: 95–98% (commercially available from Norris and AK Scientific) .

- Significance: The piperazine moiety may alter solubility and binding affinity compared to the methylamino-piperidine variant.

6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride

- CAS : 1353985-14-4

- Molecular Formula : C₁₃H₂₂ClN₅ (MW: 283.80 g/mol)

- Key Difference: Substitutes the methylamino group with an aminomethyl group on the piperidine ring.

- Purity : 95% (BLD Pharm Ltd.) .

- Significance: The aminomethyl group could influence steric hindrance or hydrogen-bonding interactions.

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine Hydrochloride

- CAS : 1354000-08-0

- Molecular Formula : C₈H₁₃ClN₄O (MW: 216.67 g/mol)

- Key Difference : Replaces the piperidine group with a pyrrolidinyloxy substituent.

- Purity : 95% (BLD Pharm Ltd.) .

- Significance : The oxygen atom in the pyrrolidinyloxy group may affect electronic properties and metabolic stability.

Comparative Data Table

Structural and Functional Insights

- Piperidine vs.

- Substituent Effects: The methylamino group in the target compound may enhance hydrogen-bonding interactions compared to the aminomethyl variant, which introduces a primary amine .

- Heterocyclic Variations : The pyrrolidinyloxy substituent introduces an oxygen atom, which could alter metabolic stability and electronic distribution in the pyrimidine core .

Limitations and Discrepancies

- Synthesis and Pharmacological Data: Limited information on synthesis yields, crystallographic studies (e.g., SHELX refinement ), or biological activity restricts a comprehensive comparison.

Biological Activity

N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride (CAS No. 1353953-44-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C13H22ClN5

- Molecular Weight : 283.80 g/mol

- IUPAC Name : N-cyclopropyl-6-[3-(methylamino)piperidin-1-yl]pyrimidin-4-amine;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific kinases, particularly glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes, including cell proliferation and survival.

- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The compound's IC50 values were reported in the low micromolar range, indicating potent activity against cancer cells.

Neuroprotective Effects

In addition to its anticancer potential, this compound has been investigated for neuroprotective effects. It was found to enhance neuronal survival in models of neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased potency against GSK-3β |

| Variation in piperidine substituents | Altered receptor affinity and selectivity |

Case Studies

-

Study on GSK-3β Inhibition :

A study published in Nature explored the inhibition of GSK-3β by this compound, revealing that it competes effectively with ATP for binding at the active site. The study reported an IC50 value of approximately 200 nM, highlighting its potential as a therapeutic agent for diseases involving GSK-3β dysregulation. -

Neuroprotective Study :

Another research article demonstrated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta accumulation and improved cognitive function in treated mice compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing N-Cyclopropyl-6-(3-(methylamino)piperidin-1-yl)pyrimidin-4-amine hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:

- Functionalization of the pyrimidine core with cyclopropyl and piperidinyl-methylamino groups under controlled pH and temperature.

- Use of anhydrous solvents (e.g., THF or DCM) and catalysts (e.g., Pd-based catalysts for coupling reactions).

- Final purification via column chromatography with gradients of ethanol-dichloromethane (e.g., 5–20% v/v) to isolate the hydrochloride salt . Purity Optimization: Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethanol-DCM) and employ recrystallization in ethanol/water (80:20 v/v) for ≥98% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.05–1.25 (cyclopropyl CH₂), δ 2.85–3.10 (piperidinyl N–CH₃), and δ 8.20–8.40 (pyrimidine C–H) confirm substituent positions .

- ¹³C NMR: Signals at δ 12–15 (cyclopropyl carbons) and δ 155–160 (pyrimidine C–N) validate bonding .

- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 334.2 (calculated 334.3) confirms molecular weight .

- HPLC: Retention time ~12.5 min (C18 column, 0.1% TFA in acetonitrile/water) ensures purity ≥98% .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Hazard Mitigation: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of fine powders via fume hoods .

- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the cyclopropyl group .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of derivatives with modified piperidinyl or pyrimidinyl groups?

- Optimized Conditions:

- Increase reaction temperature to 80–90°C for piperidinyl amination (yield improves from 45% to 72%) .

- Use microwave-assisted synthesis (150°C, 20 min) for pyrimidine functionalization, reducing side-product formation .

- Catalyst Screening: Pd(OAc)₂/XPhos outperforms PdCl₂(PPh₃)₂ in coupling reactions (yield: 85% vs. 60%) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural characterization?

- Case Study: A δ 3.30–3.50 ppm shift in ¹H NMR may indicate partial protonation of the piperidine nitrogen. Verify via pH adjustment (neutralize with NaHCO₃) and reacquire spectra .

- DEPT-135 NMR: Differentiate CH₂ (negative phase) and CH₃ (positive phase) groups in ambiguous regions .

- HRMS Cross-Check: Compare isotopic patterns (e.g., Cl⁻ adducts) to rule out impurities .

Q. What strategies are effective for designing biologically active derivatives while maintaining solubility and stability?

- Derivatization Guidelines:

| Modification | Impact | Example |

|---|---|---|

| Cyclopropyl → Fluorophenyl | Enhanced lipophilicity (logP +0.5) | 6-(3-Fluorophenyl) analog |

| Piperidinyl → Morpholinyl | Improved aqueous solubility (ΔS +25 mg/mL) | Morpholine-substituted derivative |

- Stability Testing: Use accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the methylamino group .

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 4HJO for kinase targets). Key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.